molecular formula C7H9F3N2O2S B12548124 Trifluoromethanesulfinic acid--phenylhydrazine (1/1) CAS No. 849021-48-3

Trifluoromethanesulfinic acid--phenylhydrazine (1/1)

Cat. No.: B12548124
CAS No.: 849021-48-3
M. Wt: 242.22 g/mol
InChI Key: ZMBOYCSUALWEOA-UHFFFAOYSA-N
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Description

Trifluoromethanesulfinic acid–phenylhydrazine (1/1) is a chemical compound that combines the properties of trifluoromethanesulfinic acid and phenylhydrazine. Trifluoromethanesulfinic acid is known for its strong acidic nature and is often used in various organic synthesis reactions. Phenylhydrazine, on the other hand, is a reagent commonly used in the preparation of hydrazones and azines, which are important intermediates in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoromethanesulfinic acid–phenylhydrazine (1/1) typically involves the reaction of trifluoromethanesulfinic acid with phenylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of trifluoromethanesulfinic acid–phenylhydrazine (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Trifluoromethanesulfinic acid–phenylhydrazine (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: It can also be reduced to yield different derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of trifluoromethanesulfinic acid–phenylhydrazine (1/1) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from the reactions of trifluoromethanesulfinic acid–phenylhydrazine (1/1) depend on the specific reaction conditions and reagents used. These products can include various hydrazones, azines, and other derivatives that are useful intermediates in organic synthesis.

Scientific Research Applications

Trifluoromethanesulfinic acid–phenylhydrazine (1/1) has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including hydrazones and azines.

    Biology: The compound can be used in the study of biological processes involving hydrazine derivatives.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of trifluoromethanesulfinic acid–phenylhydrazine (1/1) involves its ability to participate in various chemical reactions due to the presence of both trifluoromethanesulfinic acid and phenylhydrazine moieties. The trifluoromethanesulfinic acid component provides strong acidic properties, while the phenylhydrazine component allows for the formation of hydrazones and azines. These reactions often involve the formation of intermediates that can further react to yield the final products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trifluoromethanesulfinic acid–phenylhydrazine (1/1) include:

    Trifluoromethanesulfonic acid–phenylhydrazine (1/1): A compound with similar properties but different reactivity due to the presence of a sulfonic acid group instead of a sulfinic acid group.

    Methanesulfinic acid–phenylhydrazine (1/1): A compound with a similar structure but without the trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

Trifluoromethanesulfinic acid–phenylhydrazine (1/1) is unique due to the presence of the trifluoromethyl group, which imparts strong electron-withdrawing properties. This makes the compound highly reactive and useful in various organic synthesis reactions. Additionally, the combination of trifluoromethanesulfinic acid and phenylhydrazine provides a versatile reagent for the preparation of hydrazones and azines, which are important intermediates in many chemical processes.

Properties

CAS No.

849021-48-3

Molecular Formula

C7H9F3N2O2S

Molecular Weight

242.22 g/mol

IUPAC Name

phenylhydrazine;trifluoromethanesulfinic acid

InChI

InChI=1S/C6H8N2.CHF3O2S/c7-8-6-4-2-1-3-5-6;2-1(3,4)7(5)6/h1-5,8H,7H2;(H,5,6)

InChI Key

ZMBOYCSUALWEOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN.C(F)(F)(F)S(=O)O

Origin of Product

United States

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